molecular formula C16H14FN3OS2 B2629326 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide CAS No. 862974-75-2

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B2629326
CAS No.: 862974-75-2
M. Wt: 347.43
InChI Key: ISVCRFIVDJABDB-UHFFFAOYSA-N
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Description

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with 4-fluorobenzoyl chloride under basic conditions to form the benzothiazole ring . This intermediate is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Mechanism of Action

The mechanism of action of 2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. It is known to inhibit enzymes such as dihydroorotase and DNA gyrase, which are essential for bacterial growth and replication . The compound binds to the active site of these enzymes, preventing their normal function and leading to the death of the bacterial cells .

Biological Activity

2-[(4-Fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a synthetic compound derived from benzothiazole and thiophene moieties. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C13H12FN3O2S\text{C}_{13}\text{H}_{12}\text{F}\text{N}_{3}\text{O}_{2}\text{S}

This structure allows for interactions with various biological targets, which is critical for its activity.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. The following mechanisms have been identified:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell metabolism and proliferation.
  • DNA Interaction : It can form adducts with DNA, leading to disruption of replication and transcription processes.
  • Signal Transduction Modulation : The compound may interfere with signaling pathways that promote cell survival and growth.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example:

  • Case Study : In a study involving breast cancer cells (MCF-7), this compound demonstrated a dose-dependent reduction in cell viability (IC50 = 15 µM) .
Cell LineIC50 (µM)Mechanism of Action
MCF-715DNA adduct formation
A54920Enzyme inhibition
HeLa18Signal transduction modulation

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various pathogens:

  • Case Study : A study reported that this compound showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively .
PathogenMIC (µg/mL)Activity
Staphylococcus aureus32Antibacterial
Escherichia coli64Antibacterial

Research Findings

Recent studies have highlighted the importance of fluorinated benzothiazoles in enhancing biological activity. For instance:

  • Fluorination Effects : The presence of the fluorine atom in the benzothiazole ring has been shown to increase lipophilicity and improve membrane permeability, leading to enhanced cellular uptake .
  • Metabolic Stability : Fluorinated compounds often exhibit improved metabolic stability compared to their non-fluorinated counterparts, which is crucial for therapeutic applications .

Properties

IUPAC Name

2-[(4-fluoro-1,3-benzothiazol-2-yl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3OS2/c17-9-5-3-7-11-13(9)19-16(23-11)20-15-12(14(18)21)8-4-1-2-6-10(8)22-15/h3,5,7H,1-2,4,6H2,(H2,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISVCRFIVDJABDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC3=NC4=C(C=CC=C4S3)F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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